1,8-Naphthalic anhydride

Description

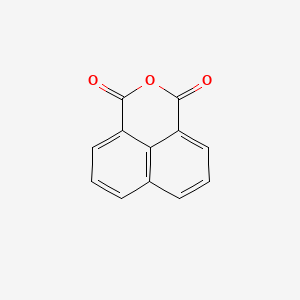

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSMWKLPSNHDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026505 | |

| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Light tan solid; [HSDB] Tan powder; Decomposed by water; [MSDSonline] | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

272 °C, 272 degree C (open cup) | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly sol in acetic acid; very soluble in ether and alcohol., Practically insoluble in water | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000041 [mmHg] | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Light tan crystalline solid, Needles in alcohol | |

CAS No. |

81-84-5, 34314-32-4 | |

| Record name | Naphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenedicarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034314324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32RS852X55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

273-274 °C | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the History and Discovery of 1,8-Naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthalic anhydride (B1165640), a key chemical intermediate, has played a significant role in the development of dyes, pigments, and more recently, in the fields of fluorescent probes and pharmaceuticals. This technical guide provides a comprehensive overview of its history, from its initial discovery in the late 19th century to the evolution of its synthesis. The document details key experimental protocols, presents comparative quantitative data for various synthetic methods, and illustrates the core chemical transformations.

History and Discovery

While the precise individual credited with the initial discovery of 1,8-naphthalic anhydride remains undocumented, its emergence is rooted in the extensive investigation of coal tar derivatives during the late 19th century. Early synthetic approaches likely involved the oxidation of substituted naphthalenes, such as 1,8-dimethylnaphthalene, utilizing potent oxidizing agents like chromic acid or potassium permanganate (B83412) in acidic environments.

A significant advancement in the synthesis of this compound came with the utilization of acenaphthene (B1664957), a component of coal tar, as a readily available starting material. The development of both liquid-phase and vapor-phase oxidation methods for acenaphthene marked a pivotal moment in the industrial production of this compound.

The 20th century saw further refinements in the manufacturing process, particularly with the advent of catalytic vapor-phase oxidation. A notable milestone in this area was the development of processes using vanadium pentoxide as a catalyst, which offered a more efficient and scalable method for producing high-purity this compound. This innovation was crucial for meeting the growing demand for the compound in various industries.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₆O₃ |

| Molar Mass | 198.17 g/mol [1] |

| Melting Point | 269–276 °C[1] |

| Appearance | White to pale yellow crystalline solid[1] |

| Solubility | Sparingly soluble in water, soluble in many organic solvents. |

Synthetic Methodologies

The synthesis of this compound is predominantly achieved through the oxidation of acenaphthene. The two primary industrial methods are liquid-phase oxidation and vapor-phase catalytic oxidation.

Liquid-Phase Oxidation of Acenaphthene

This traditional method involves the oxidation of acenaphthene using strong oxidizing agents in a liquid medium. Chromic acid, generated in situ from sodium or potassium dichromate and sulfuric acid, is a common oxidant.

Experimental Protocol: Liquid-Phase Oxidation with Sodium Dichromate

Materials:

-

Acenaphthene

-

Sodium dichromate dihydrate

-

Glacial acetic acid

-

Water

Procedure:

-

A solution of acenaphthene in glacial acetic acid is prepared in a reaction vessel equipped with a stirrer and a thermometer.

-

A solution of sodium dichromate dihydrate in a mixture of glacial acetic acid and water is added dropwise to the acenaphthene solution while maintaining the temperature between 30-40°C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at 40°C.

-

The mixture is then poured into a large volume of cold water to precipitate the crude this compound.

-

The precipitate is collected by filtration, washed thoroughly with water to remove chromium salts and acetic acid, and then dried.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as acetic acid or nitrobenzene.

Vapor-Phase Catalytic Oxidation of Acenaphthene

The modern industrial production of this compound heavily relies on the vapor-phase catalytic oxidation of acenaphthene. This method offers high throughput and continuous operation.

Experimental Protocol: Vapor-Phase Catalytic Oxidation

Materials:

-

Acenaphthene

-

Air

-

Vanadium pentoxide (V₂O₅) catalyst on a support (e.g., alumina (B75360) or silica)

Procedure:

-

A fixed-bed reactor is packed with a vanadium pentoxide catalyst.

-

Acenaphthene is vaporized and mixed with a preheated stream of air.

-

The gaseous mixture is passed through the catalyst bed, which is maintained at a temperature between 350°C and 450°C.

-

The reaction is highly exothermic, and careful temperature control is crucial to prevent over-oxidation to carbon dioxide and other byproducts.

-

The product stream exiting the reactor is cooled, causing the this compound to desublimate and be collected as a solid.

-

The collected product is typically of high purity but can be further purified by sublimation if required.

Quantitative Data on Synthetic Methods

The choice of synthetic method depends on factors such as desired purity, scale of production, and environmental considerations. The following table summarizes typical quantitative data for the two main synthetic routes.

| Synthetic Method | Starting Material | Oxidizing Agent/Catalyst | Typical Yield (%) | Purity (%) | Key References |

| Liquid-Phase Oxidation | Acenaphthene | Sodium Dichromate/H₂SO₄ | 70-85 | 95-98 | - |

| Vapor-Phase Catalytic Oxidation | Acenaphthene | Vanadium Pentoxide (V₂O₅) | 80-95 | >99 | - |

Spectroscopic Characterization Data

The identity and purity of this compound are confirmed using various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR (DMSO-d₆) | δ 8.55 (dd, J=8.0, 4.0 Hz, 4H), 7.93 (t, J=8.0, 4.0 Hz, 2H) |

| ¹³C NMR (DMSO-d₆) | δ 161.19, 135.86, 132.93, 130.22, 128.03, 119.54 |

| IR (KBr) | ν (cm⁻¹): 1770, 1735 (C=O stretching of anhydride) |

Visualized Experimental Workflows and Chemical Transformations

The following diagrams illustrate the key synthetic pathways for this compound.

Caption: Workflow for the liquid-phase oxidation of acenaphthene.

Caption: Workflow for the vapor-phase catalytic oxidation of acenaphthene.

Applications in Research and Development

This compound serves as a versatile precursor in the synthesis of a wide range of compounds. Its derivatives, particularly naphthalimides, are of significant interest in various research areas:

-

Fluorescent Probes: The rigid and planar naphthalimide core often imparts strong fluorescence, making its derivatives valuable as fluorescent labels, chemosensors, and in bio-imaging.

-

Drug Development: Naphthalimide derivatives have been investigated for their potential as anticancer agents, with some compounds showing activity as DNA intercalators and topoisomerase inhibitors.

-

Dyes and Pigments: Historically, this has been the primary application. This compound is a key building block for high-performance perinone pigments and various solvent and disperse dyes.

-

Polymer Science: It is used in the synthesis of polyimides and other high-performance polymers, imparting thermal stability and specific optical properties.

Conclusion

From its origins in the study of coal tar to its current role as a critical building block in modern chemistry, this compound has a rich history. The development of efficient synthetic methods, particularly the vapor-phase catalytic oxidation of acenaphthene, has made this versatile intermediate widely available for a growing number of applications. For researchers and scientists, a thorough understanding of its synthesis and properties is essential for leveraging its potential in the design and creation of novel functional molecules.

References

Synthesis of 1,8-Naphthalic Anhydride from Acenaphthene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,8-naphthalic anhydride (B1165640) from acenaphthene (B1664957), a critical transformation for the production of various fine chemicals, including dyes, pigments, optical brighteners, and precursors for pharmacologically active naphthalimide derivatives. The guide details the predominant synthetic routes, including liquid-phase and vapor-phase oxidation, with a focus on the underlying reaction mechanisms. Experimental protocols for key methodologies are provided, and quantitative data from various synthetic approaches are summarized for comparative analysis. The reaction pathways are further elucidated through detailed diagrams generated using Graphviz (DOT language), offering a clear visual representation of the chemical transformations.

Introduction

1,8-Naphthalic anhydride is a vital intermediate in the chemical industry, prized for its rigid, planar structure which imparts unique photophysical properties to its derivatives. The primary industrial route to this compound is the oxidation of acenaphthene, a polycyclic aromatic hydrocarbon readily available from coal tar. The oxidation can be achieved through several methods, broadly categorized as liquid-phase and vapor-phase oxidation, each with distinct advantages and mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts.

Reaction Mechanisms

The synthesis of this compound from acenaphthene is a multi-step oxidation process. The generally accepted reaction sequence proceeds through acenaphthenone and acenaphthenequinone (B41937) as key intermediates.

Liquid-Phase Oxidation

Liquid-phase oxidation is a versatile method that can be performed using stoichiometric oxidants or catalytic systems in a suitable solvent, typically acetic acid.

A widely employed industrial method involves the use of cobalt and manganese salts as catalysts in acetic acid, with bromide ions often acting as promoters. The roles of the metal catalysts are distinct: cobalt is more effective in the initial oxidation of acenaphthene to acenaphthenequinone, while manganese is crucial for the subsequent oxidation of the quinone to this compound.[1] The mechanism is believed to proceed via a free-radical chain reaction.

The proposed mechanism involves the following key steps:

-

Initiation: The Co(II)/Mn(II) catalysts are oxidized to their higher oxidation states (Co(III)/Mn(III)) by reacting with a hydroperoxide or the solvent.

-

Propagation: The activated catalyst then abstracts a hydrogen atom from the benzylic position of acenaphthene, generating an acenaphthenyl radical. This radical reacts with molecular oxygen to form a peroxy radical.

-

Intermediate Formation: The peroxy radical can undergo a series of reactions, including abstraction of a hydrogen atom from another acenaphthene molecule, to form a hydroperoxide. Decomposition of the hydroperoxide, catalyzed by the metal ions, leads to the formation of acenaphthenone and subsequently acenaphthenequinone.

-

Final Oxidation: The manganese catalyst is particularly effective in the oxidative cleavage of the C-C bond in acenaphthenequinone, a step analogous to a Baeyer-Villiger oxidation, to yield this compound.

Caption: Liquid-Phase Catalytic Oxidation Pathway.

Strong oxidizing agents like sodium dichromate in glacial acetic acid can also be used for this transformation. This method offers high yields but requires the use of stoichiometric amounts of heavy metal oxidants.[2]

The mechanism is thought to involve the formation of a chromate (B82759) ester intermediate, followed by elimination to form acenaphthenone. Further oxidation leads to acenaphthenequinone, which is then cleaved to the anhydride.

Caption: Stoichiometric Oxidation with Dichromate.

Vapor-Phase Oxidation

Vapor-phase oxidation is a continuous process that is well-suited for large-scale industrial production. In this method, a mixture of acenaphthene vapor and an oxygen-containing gas (typically air) is passed over a heated catalyst bed.[3] Vanadium pentoxide (V₂O₅) supported on a carrier like pumice is a commonly used catalyst.[3]

The mechanism of vapor-phase oxidation on a metal oxide catalyst is complex and involves several surface-mediated steps:

-

Adsorption: Acenaphthene and oxygen adsorb onto the surface of the vanadium oxide catalyst.

-

Activation: The catalyst facilitates the activation of the C-H bonds of the methylene (B1212753) groups in acenaphthene and the O=O bond of molecular oxygen.

-

Surface Reaction: A series of oxidation steps occur on the catalyst surface, leading to the formation of intermediates such as acenaphthenone and acenaphthenequinone.

-

Desorption: The final product, this compound, desorbs from the catalyst surface.

Caption: Vapor-Phase Catalytic Oxidation Workflow.

Quantitative Data Presentation

The following table summarizes the quantitative data for different methods of synthesizing this compound from acenaphthene.

| Method | Oxidant/Catalyst | Solvent | Temperature (°C) | Pressure | Time | Yield (%) | Reference |

| Liquid-Phase | Sodium Dichromate | Glacial Acetic Acid | 70 | Atmospheric | 90 min | 80 | [2] |

| Liquid-Phase | Co/Mn acetates, Bromide | Acetic Acid | 110 | Atmospheric | - | High | [1] |

| Vapor-Phase | Vanadium Oxide | - | 250-550 | Atmospheric | Continuous | - | [3] |

| Microwave-assisted | Sodium Dichromate | Acetic Acid | - | - | 36 min | >85 | [4] |

Note: "-" indicates that the specific data was not provided in the cited source.

Experimental Protocols

Liquid-Phase Oxidation with Sodium Dichromate[2]

Materials:

-

Acenaphthylene (B141429) (15 g, 0.1 mol)

-

Glacial Acetic Acid (500 mL)

-

Sodium Dichromate (55 g, 0.2 mol)

-

Ice water

Procedure:

-

In a reaction flask, add acenaphthylene (15 g, 0.1 mol) to 500 mL of glacial acetic acid.

-

To this solution, add 55 g (0.2 mol) of sodium dichromate.

-

Slowly heat the mixture to 70°C and maintain this temperature for 90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the hot reaction mixture into 2000 mL of ice water.

-

A solid precipitate will form. Filter the mixture to collect the solid.

-

Dry the filter cake to obtain this compound.

-

Expected yield: 16 g (80%).

Vapor-Phase Catalytic Oxidation[3]

Materials:

-

Acenaphthene

-

Vanadium oxide catalyst on a pumice support

-

Air or oxygen-containing gas

Procedure:

-

Pack a tubular reactor with the vanadium oxide catalyst.

-

Heat the reactor to a temperature between 250°C and 550°C.

-

Vaporize the acenaphthene and mix it with a stream of air or another oxygen-containing gas.

-

Pass the gas mixture through the heated catalyst bed.

-

The products exiting the reactor, which include this compound, acenaphthenequinone, and unreacted acenaphthene, are then cooled and separated.

-

The unreacted acenaphthene can be recycled back into the feed stream.

Conclusion

The synthesis of this compound from acenaphthene can be effectively achieved through both liquid-phase and vapor-phase oxidation methods. The choice of method depends on the desired scale of production, available equipment, and environmental considerations. Liquid-phase oxidation using Co/Mn catalysts offers a high-yield route with catalytic turnover, while stoichiometric oxidation with dichromate provides a high-yielding laboratory-scale preparation. Vapor-phase oxidation is the preferred method for large-scale, continuous industrial production due to its efficiency and potential for catalyst recycling. A thorough understanding of the reaction mechanisms, as detailed in this guide, is paramount for the rational design of improved catalysts and processes for the synthesis of this important chemical intermediate.

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

References

Physicochemical Characterization of 1,8-Naphthalic Anhydride: A Technical Guide

Introduction

1,8-Naphthalic anhydride (B1165640), with the chemical formula C₁₂H₆O₃, is a key organic compound widely utilized as a precursor in the synthesis of various dyes, pigments, optical brighteners, and pharmaceuticals.[1][2] Structurally derived from naphthalene, it features an anhydride functional group attached to the 1 and 8 positions of the aromatic rings.[2] This technical guide provides an in-depth overview of its core physicochemical properties, focusing on solubility, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The information presented is intended for researchers, scientists, and professionals in drug development and materials science.

General Physicochemical Properties

1,8-Naphthalic anhydride typically appears as a white to pale yellow or beige crystalline powder.[2][3] It is a stable compound under normal storage conditions but is sensitive to moisture.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆O₃ | [3][4][5] |

| Molar Mass | 198.17 g/mol | [3][4][5][6] |

| Appearance | White to pale yellow/beige crystalline powder | [2][3] |

| Melting Point | 267–276 °C | [2][3][4][5] |

| Boiling Point | Decomposes before boiling; sublimes | [3][4] |

| Density | ~1.45 g/cm³ at 20°C | [3] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation. It is characterized by poor solubility in water and varying degrees of solubility in organic solvents.

| Solvent | Solubility | Reference |

| Water | Insoluble / Decomposes | [1][3][4][7] |

| Hot Ethanol (B145695) | Slightly soluble to soluble | [3][4] |

| Ether | Soluble | [1][4] |

| Benzene | Insoluble | [4] |

| Hot Acetic Acid | Soluble | [4] |

| Chloroform | Soluble | [3] |

| Acetone | Soluble | [2] |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule. The spectrum of this compound is typically recorded in a deuterated solvent such as DMSO-d₆.

¹H NMR Data (400 MHz, DMSO-d₆) [6]

| Chemical Shift (ppm) | Assignment |

| 8.54 | Aromatic Proton |

| 8.52 | Aromatic Proton |

| 7.916 | Aromatic Proton |

Note: Assignments are based on C-H COSY data.[6]

¹³C NMR data for this compound is also available and can be found in spectral databases.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands corresponding to the anhydride functional group and the aromatic ring structure. While specific peak values were not detailed in the provided search results, FTIR spectra are available in various databases and are used for identification purposes.[8][9][10]

Experimental Protocols

The following sections detail generalized methodologies for determining the physicochemical properties discussed.

Solubility Determination

A standard qualitative method for determining solubility involves the following steps:

-

Sample Preparation: Place approximately 25 mg of this compound into a small test tube.

-

Solvent Addition: Add 0.75 mL of the desired solvent in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, shake the test tube vigorously for 60 seconds.[11]

-

Observation: Observe whether the solid dissolves completely. If the compound dissolves, it is recorded as "soluble." If it remains undissolved, it is recorded as "insoluble." For intermediate cases, it may be noted as "slightly soluble."[11][12]

-

Temperature Effects: For solvents like ethanol and acetic acid, the procedure can be repeated while heating the solvent to determine solubility at elevated temperatures.

NMR Spectrum Acquisition

The following is a general procedure for preparing a sample for NMR analysis:

-

Sample Weighing: Weigh 5-25 mg of this compound for a ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration (50-100 mg) is typically required.[13]

-

Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble, such as DMSO-d₆.[14]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[13]

-

Filtration: To remove any particulate matter that can affect the spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry NMR tube.

-

Referencing: An internal standard, such as tetramethylsilane (B1202638) (TMS), is typically added to the solvent to provide a reference signal at 0 ppm.[14]

-

Acquisition: The prepared sample is placed in the NMR spectrometer. The instrument is then tuned, the magnetic field is shimmed for homogeneity, and the spectrum is acquired.[15]

FTIR Spectrum Acquisition (Solid Sample)

For a solid powder like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

ATR-FTIR Method:

-

Background Scan: Record a background spectrum of the clean ATR crystal without the sample. This accounts for atmospheric and instrument-related absorptions.[16]

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring it is fully covered.[16]

-

Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.[16]

-

Sample Scan: Acquire the FTIR spectrum of the sample. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, carefully clean the ATR crystal with a suitable solvent (e.g., ethanol) and a soft, non-abrasive wipe.[16]

Characterization Workflow

The logical flow for the physicochemical characterization of this compound is illustrated in the diagram below.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. This compound, 97% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 2. Page loading... [guidechem.com]

- 3. This compound – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound(81-84-5) 1H NMR [m.chemicalbook.com]

- 7. 81-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Naphthalic anhydride | C12H6O3 | CID 6693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Naphthalic anhydride [webbook.nist.gov]

- 10. This compound, 97% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. NMR Spectroscopy [www2.chemistry.msu.edu]

- 15. books.rsc.org [books.rsc.org]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 1,8-Naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of 1,8-naphthalic anhydride (B1165640), a key intermediate in the synthesis of various dyes, pigments, and functional materials. Understanding the solid-state properties of this compound is crucial for controlling its physicochemical characteristics and ensuring batch-to-batch consistency in its applications.

Introduction to Polymorphism in 1,8-Naphthalic Anhydride

This compound (C₁₂H₆O₃) is known to exist in at least three polymorphic forms, each exhibiting a distinct crystal packing arrangement. These differences in the solid state can significantly influence properties such as solubility, dissolution rate, melting point, and stability, which are critical parameters in industrial processes and product performance. The known polymorphs of this compound belong to the monoclinic and orthorhombic crystal systems.

Crystal Structure Data

The crystallographic data for the three identified polymorphs of this compound are summarized in the table below. This allows for a clear comparison of their unit cell parameters and other key structural features.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Monoclinic | Monoclinic | P2₁/c | 3.7687 | 14.5269 | 15.8083 | 90 | 94.752 | 90 | 862.49 | 4 |

| Orthorhombic I | Orthorhombic | P2₁2₁2₁ | 12.48 | 16.48 | 4.02 | 90 | 90 | 90 | 827.28 | 4 |

| Orthorhombic II | Orthorhombic | Pbca | 15.18 | 17.82 | 7.14 | 90 | 90 | 90 | 1931.15 | 8 |

Experimental Protocols for Polymorph Preparation

The ability to selectively crystallize a desired polymorph is essential for research and development. Below are the detailed experimental methodologies for the preparation of the known polymorphs of this compound.

Hydrothermal Synthesis of the Monoclinic Polymorph (P2₁/c)

This method yields yellow, prism-shaped single crystals of the monoclinic polymorph.[1][2]

Materials:

-

This compound

-

Molybdenum(VI) oxide (MoO₃)

-

Manganese(II) acetate (B1210297) (Mn(Ac)₂)

-

Potassium hydroxide (B78521) (KOH)

-

Deionized water

Procedure:

-

In a 25 ml Teflon-lined stainless steel autoclave, combine 3 mmol of MoO₃, 2 mmol of Mn(Ac)₂, 2.0 mmol of KOH, and 1.5 mmol of this compound.

-

Add a sufficient amount of deionized water to the mixture.

-

Seal the autoclave and heat it to 160°C in an oven.

-

Maintain the temperature for 5 days.

-

After 5 days, turn off the oven and allow the autoclave to cool slowly to room temperature.

-

Collect the resulting yellow prism-shaped crystals by filtration.

-

Wash the crystals with deionized water and dry them under ambient conditions.

Preparation of Orthorhombic Polymorphs

Detailed experimental procedures for the selective crystallization of the two orthorhombic polymorphs are less explicitly documented in recent literature. However, classical purification techniques such as recrystallization from different solvents and sublimation are commonly employed to obtain different crystalline forms of organic compounds.

Recrystallization from glacial acetic acid has been reported for derivatives of this compound and is a potential method for obtaining one of the orthorhombic polymorphs.[3]

Materials:

-

Crude this compound

-

Glacial acetic acid

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot glacial acetic acid to create a saturated solution.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote crystal growth.

-

Further cooling in an ice bath may be used to maximize the yield of crystals.

-

Collect the crystals by filtration, wash with a small amount of cold acetic acid or a non-solvent like cold water, and dry under vacuum.

-

The specific polymorph obtained may depend on the cooling rate and the presence of any seed crystals.

Sublimation is a powerful technique for purifying solid organic compounds and can sometimes lead to the formation of a different polymorphic form.[4][5]

Materials:

-

Crude this compound

Procedure:

-

Place the crude this compound at the bottom of a sublimation apparatus.

-

Assemble the apparatus with a cold finger or a cooled surface positioned above the sample.

-

Evacuate the apparatus to a low pressure.

-

Gently heat the bottom of the apparatus containing the sample. The temperature should be sufficient to cause sublimation but below the melting point.

-

The vapor of this compound will sublime and then deposit as purified crystals on the cold surface.

-

After a sufficient amount of sublimate has collected, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum.

-

Carefully scrape the purified crystals from the cold finger. The crystalline form obtained can be influenced by the sublimation temperature, pressure, and the temperature gradient of the cold surface.

Polymorph Screening and Characterization Workflow

A systematic approach is necessary to discover and characterize all accessible polymorphic forms of a substance. The following workflow outlines the key steps in a comprehensive polymorph screen for this compound.

Caption: A logical workflow for the screening, identification, and selection of this compound polymorphs.

This comprehensive guide provides researchers and professionals with the essential data and methodologies for understanding and controlling the polymorphism of this compound. A thorough characterization of its solid-state forms is paramount for the successful development and application of this important chemical intermediate.

References

Unveiling the Luminescent Potential: A Technical Guide to the Quantum Yield of 1,8-Naphthalic Anhydride Derivatives

For Researchers, Scientists, and Drug Development Professionals

The intrinsic fluorescence of 1,8-naphthalic anhydride (B1165640) and its derivatives has positioned them as indispensable tools in various scientific domains, from the development of novel therapeutics to advanced materials science. Their utility is fundamentally linked to their photophysical properties, with the fluorescence quantum yield (ΦF) being a critical parameter that dictates their efficiency as light-emitting molecules. A high quantum yield is often a prerequisite for applications requiring bright fluorescent probes. This technical guide provides an in-depth exploration of the quantum yield of 1,8-naphthalic anhydride derivatives, summarizing key quantitative data, detailing experimental protocols for its measurement, and visualizing a relevant biological signaling pathway where these compounds serve as powerful probes.

Data Presentation: Quantum Yields of this compound Derivatives

The fluorescence quantum yield of this compound derivatives is highly sensitive to their molecular structure, particularly the nature and position of substituents on the aromatic core, as well as the polarity of the surrounding solvent.[1][2][3] Electron-donating groups, such as amino or alkoxy moieties, at the C-4 position generally lead to higher quantum yields and a red-shift in the emission spectra.[4][5] Conversely, the quantum yield often decreases with increasing solvent polarity.[1] The following tables summarize the reported quantum yields for a selection of this compound derivatives in various solvents.

Table 1: Quantum Yield (ΦF) of 4-Amino-1,8-Naphthalimide Derivatives

| Derivative | Solvent | Quantum Yield (ΦF) | Reference |

| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Hexane | 0.85 | [1] |

| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Toluene | 0.82 | [1] |

| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Dichloromethane | 0.69 | [1] |

| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Acetonitrile | 0.38 | [1] |

| 4-Amino-N-propyl-1,8-naphthalimide (4APNI) | Methanol | 0.15 | [1] |

| 4-Amino-1,8-naphthalimide | Chloroform | 0.54 - 0.93 | [5] |

Table 2: Quantum Yield (ΦF) of 4-Alkoxy-1,8-Naphthalimide Derivatives

| Derivative | Solvent | Quantum Yield (ΦF) | Reference |

| 4-Methoxy-N-methyl-1,8-naphthalimide | Isooctane | ~1.0 | [6] |

| 4-Methoxy-N-methyl-1,8-naphthalimide | Ethanol | ~0.2 | [6] |

| 4-Methoxy-N-methyl-1,8-naphthalimide | Water | ~0.02 | [6] |

| 4-Phenoxy-N-methyl-1,8-naphthalimide | Hexane | 0.92 | [7] |

| 4-Phenoxy-N-methyl-1,8-naphthalimide | Dioxane | 0.92 | [7] |

| 4-Phenoxy-N-methyl-1,8-naphthalimide | Chloroform | 0.90 | [7] |

| 4-Phenoxy-N-methyl-1,8-naphthalimide | Acetonitrile | 0.38 | [7] |

| 4-Phenoxy-N-methyl-1,8-naphthalimide | Ethanol | 0.12 | [7] |

Table 3: Quantum Yield (ΦF) of Other Substituted 1,8-Naphthalimide Derivatives

| Derivative | Solvent | Quantum Yield (ΦF) | Reference |

| N-Aryl-1,8-naphthalimide (various) | Hexane | Up to ~0.9 | [8] |

| 4-Phenyl-1,8-naphthalimide | Ethanol | 0.12 | [9] |

| 4-Phenyl-1,8-naphthalimide | DMSO | 0.003 | [9] |

| 3-Imino-1,8-naphthalimide Derivatives | Dichloromethane | 0.001 - 0.19 | [10] |

| 3-Imino-1,8-naphthalimide Derivatives | Methanol | 0.001 - 0.05 | [10] |

Experimental Protocols: Determination of Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[11] Quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 (ΦF = 0.54) is a widely used standard.[12]

Relative Quantum Yield Measurement Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the standard (e.g., quinine sulfate in 0.1 M H2SO4) and the sample compound in the desired solvent.

-

Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.

-

-

UV-Vis Absorbance Measurements:

-

Record the UV-Vis absorption spectra for all prepared solutions of the standard and the sample.

-

Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be the same for both the standard and the sample.

-

-

Fluorescence Emission Measurements:

-

Record the corrected fluorescence emission spectra of all solutions of the standard and the sample using the same excitation wavelength (λex) and identical instrument settings (e.g., slit widths).

-

Integrate the area under the emission spectra for each solution.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

-

Determine the slope of the resulting linear plots for both the standard (GradStd) and the sample (GradSmp).

-

Calculate the quantum yield of the sample (ΦSmp) using the following equation:

ΦSmp = ΦStd * (GradSmp / GradStd) * (η2Smp / η2Std)

where:

-

ΦStd is the quantum yield of the standard.

-

GradSmp and GradStd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηSmp and ηStd are the refractive indices of the solvents used for the sample and standard, respectively.

-

-

Visualization of a Signaling Pathway

This compound derivatives are frequently employed as fluorescent probes to visualize and quantify specific molecules within complex biological systems. One such application is the detection of nitric oxide (NO), a crucial signaling molecule involved in various physiological and pathological processes. The following diagram illustrates the mechanism of a 1,8-naphthalimide-based fluorescent probe for detecting nitric oxide.

References

- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dreem.openfluor.org [dreem.openfluor.org]

- 12. researchgate.net [researchgate.net]

Kinetics of 1,8-Naphthalic Anhydride Reaction with Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction of 1,8-naphthalic anhydride (B1165640) with primary and secondary amines to form N-substituted 1,8-naphthalimides is a cornerstone of synthesis in medicinal chemistry, materials science, and dye manufacturing. These naphthalimide derivatives are of significant interest due to their diverse applications, including as fluorescent probes, DNA intercalators, and antitumor agents. A thorough understanding of the reaction kinetics is paramount for optimizing reaction conditions, controlling product purity, and scaling up production.

This technical guide provides a comprehensive overview of the kinetics of the reaction between 1,8-naphthalic anhydride and amines. While direct and extensive quantitative kinetic data for this specific reaction is sparse in the current body of scientific literature, this guide consolidates the available qualitative information, presents kinetic data from analogous reactions, and provides detailed, actionable experimental protocols for researchers to conduct their own kinetic studies. This document is intended to serve as a foundational resource for scientists and professionals engaged in the development and synthesis of naphthalimide-based compounds.

Reaction Mechanism and Qualitative Kinetics

The reaction between this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. The reaction is generally understood to occur in two main stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the this compound. This results in the formation of a tetrahedral intermediate.

-

Ring Opening and Imide Formation: The tetrahedral intermediate can undergo a ring-opening to form an amic acid intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the stable N-substituted 1,8-naphthalimide.

The overall reaction can be represented as follows:

The Dual Chromatic World of 1,8-Naphthalic Anhydride Derivatives: A Technical Guide to Thermochromism and Photochromism

For Immediate Release

A comprehensive technical guide detailing the thermochromic and photochromic properties of 1,8-naphthalic anhydride (B1165640) derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthesis, characterization, and mechanisms of these color-changing compounds, which hold significant promise for applications ranging from molecular switches and sensors to advanced drug delivery systems.

Introduction: The Chromic Potential of 1,8-Naphthalic Anhydride Derivatives

This compound and its imide derivatives are a versatile class of compounds known for their robust photophysical properties, including strong fluorescence and high quantum yields.[1] The rigid, planar structure of the naphthalimide core serves as an excellent scaffold for chemical modifications that can induce responsiveness to external stimuli such as heat (thermochromism) and light (photochromism). These "smart" materials can reversibly alter their color and/or fluorescence, making them highly attractive for a variety of advanced applications.

Thermochromism in these derivatives often arises from temperature-induced changes in molecular aggregation or crystalline structure.[2][3] These structural modifications alter the electronic energy levels of the molecule, leading to observable shifts in their absorption and emission spectra.

Photochromism is typically engineered by incorporating a photoswitchable moiety, such as a diarylethene unit, into the 1,8-naphthalimide (B145957) structure.[4][5] Upon irradiation with specific wavelengths of light, these moieties undergo reversible structural transformations, such as ring-opening and ring-closing reactions, which in turn modulate the overall electronic and photophysical properties of the molecule.[4]

This guide provides a detailed overview of these phenomena, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Data on Chromic Properties

To facilitate comparative analysis, the following tables summarize the key quantitative parameters for representative thermochromic and photochromic this compound derivatives.

Thermochromic Properties

The thermochromic behavior of 1,8-naphthalimide derivatives is often characterized by shifts in their fluorescence emission maxima as a function of temperature.

| Compound | Temperature Range (°C) | Emission Shift (nm) | Color Change | Reference |

| NI-mPCz | 140 → 270 | Red → Blue → Red | Not specified | [6] |

| Description | A donor-acceptor type imide derivative based on 1,8-naphthalimide. The thermochromic luminescence is attributed to crystalline transformations during heating.[2][6] |

Photochromic Properties

The photochromic properties of 1,8-naphthalimide derivatives, particularly diarylethene-based systems, are defined by the absorption maxima of their open and closed forms, the wavelengths of light used for switching, and the quantum yield of the photoisomerization process.

| Compound | Open Form λmax (nm) | Closed Form λmax (nm) | Switching Wavelengths (nm) | Quantum Yield (ΦO→C) | Reference |

| 1O | Not specified | Not specified | UV and Visible light | Not specified | [4][5] |

| Description | A diarylethene derivative containing a 3,4-bis(2-phenyl-5-methyl-4-thiazolyl)-N-butyl-1,8-naphthalimide moiety. It exhibits a color change from pale yellow to blue-green upon UV irradiation.[4][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of thermochromic and photochromic materials. The following sections outline the key experimental procedures.

Synthesis of a Photochromic Diarylethene-Naphthalimide Derivative

This protocol describes a general two-step Suzuki coupling reaction to synthesize diarylethene-type photochromic compounds bearing a naphthalimide moiety.[4]

Step 1: Synthesis of N-butyl-4-bromo-3-iodo-1,8-naphthalimide This starting material is prepared from 4-bromo-1,8-naphthalic anhydride through a multi-step reaction as described in the literature.[4]

Step 2: Suzuki Coupling Reaction

-

Dissolve N-butyl-4-bromo-3-iodo-1,8-naphthalimide and the desired aryl boronic acid or ester in a suitable solvent system (e.g., toluene, ethanol, and water).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) for a specified time (e.g., 16 hours) at a controlled temperature (e.g., 80 °C).[7]

-

After cooling, extract the product with an organic solvent (e.g., dichloromethane).

-

Purify the crude product by column chromatography to obtain the final photochromic compound.[7]

Characterization of Thermochromic Properties

Temperature-dependent fluorescence spectroscopy is the primary technique for characterizing thermochromic materials.

Protocol: Temperature-Controlled Fluorescence Spectroscopy

-

Sample Preparation: Prepare a solid-state sample of the compound, for example, as a thin film or a crystalline powder.

-

Instrumentation: Use a fluorescence spectrophotometer equipped with a temperature-controlled sample holder or a cryostat.[8]

-

Measurement: a. Place the sample in the holder and set the initial temperature. b. Excite the sample at a fixed wavelength and record the fluorescence emission spectrum. c. Incrementally increase or decrease the temperature, allowing the sample to equilibrate at each step. d. Record the emission spectrum at each temperature point.

-

Data Analysis: Plot the fluorescence emission maximum (λem) as a function of temperature to visualize the thermochromic shift. The ratio of fluorescence intensities at two different wavelengths can also be plotted against temperature for a more quantitative analysis.[8]

Characterization of Photochromic Properties

The efficiency of a photochromic material is quantified by its photoisomerization quantum yield.

Protocol: Determination of Photoisomerization Quantum Yield (Φ)

-

Principle: The quantum yield is the ratio of the number of molecules that undergo photoisomerization to the number of photons absorbed by the sample. This requires measuring both the rate of isomerization and the photon flux of the light source.[9][10]

-

Photon Flux Determination: a. Use a chemical actinometer (e.g., ferrioxalate) with a known quantum yield under the same experimental conditions (light source, wavelength, geometry) as the sample measurement.[9] b. Irradiate the actinometer solution for a known time and measure the resulting chemical change (e.g., formation of Fe²⁺) via UV-Vis spectroscopy.[9] c. Calculate the photon flux from the amount of product formed and the known quantum yield of the actinometer.

-

Photoisomerization Measurement: a. Prepare a dilute solution of the photochromic compound with a known concentration and an absorbance typically between 0.1 and 0.2 at the irradiation wavelength.[9] b. Record the initial UV-Vis absorption spectrum of the solution (predominantly one isomer). c. Irradiate the solution with a monochromatic light source at a wavelength where the initial isomer absorbs. d. At regular time intervals, stop the irradiation and record the full UV-Vis spectrum to monitor the change in absorbance.[10]

-

Data Analysis: a. From the spectral changes, determine the rate of disappearance of the initial isomer and the formation of the photo-isomer. b. Using the determined photon flux and the rate of isomerization, calculate the photoisomerization quantum yield.

Mechanisms and Visualizations

Understanding the underlying molecular mechanisms of thermochromism and photochromism is key to the rational design of new functional materials.

Thermochromism: Crystalline Phase Transition

The thermochromism observed in some 1,8-naphthalimide derivatives is driven by a reversible transition between different crystalline polymorphs. Each crystalline form has a unique molecular packing, which influences the intermolecular interactions and, consequently, the electronic energy levels and fluorescence properties.

References

- 1. Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch [jove.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 1,8-Naphthalimide-based highly blue-emissive fluorophore induced by a bromine atom: reversible thermochromism and vapochromism characteristics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Synthesis of Novel Diarylethenes Bearing Naphthalimide Moiety and Photochromic Fluorescence Behaviors [dergipark.org.tr]

- 5. Synthesis of Novel Diarylethenes Bearing Naphthalimide Moiety and Photochromic Fluorescence Behaviors [openaccess.izmirakademi.org]

- 6. Achievement of efficient thermally activated delayed fluorescence materials based on 1,8-naphthalimide derivatives exhibiting piezochromic and thermochromic luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives [mdpi.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Electrochemistry of 1,8-Naphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthalic anhydride (B1165640) is a polycyclic aromatic hydrocarbon derivative that serves as a crucial building block in the synthesis of a wide array of functional molecules, including fluorescent dyes, optical brighteners, and pharmacologically active naphthalimide derivatives.[1][2] The electrochemical behavior of 1,8-naphthalic anhydride is of significant interest as it underpins the design of novel electronic materials and provides insights into the redox properties of its more complex derivatives. This technical guide provides a comprehensive overview of the core electrochemical characteristics of this compound, including its redox potentials, reaction mechanisms, and detailed experimental protocols for its analysis.

Electrochemical Behavior

The electrochemistry of this compound is characterized by both reduction and oxidation processes, which can be readily investigated using cyclic voltammetry (CV). These processes involve the transfer of electrons to and from the molecule's π-system, leading to the formation of radical anions and cations.

Reduction

The reduction of this compound typically occurs in aprotic solvents such as acetonitrile (B52724) and involves the acceptance of electrons into its lowest unoccupied molecular orbital (LUMO). The process is often observed as a quasi-reversible or irreversible wave in the cyclic voltammogram, corresponding to the formation of a radical anion. The stability of this radical anion is influenced by the solvent and the presence of any substituents on the aromatic core.

While specific quantitative data for the parent this compound is not extensively reported, studies on its derivatives, such as 4-mercapto-1,8-naphthalic anhydride, show a reduction process occurring in acetonitrile.[3] The electrochemical behavior of 1,8-naphthalimide (B145957) derivatives, which are structurally similar, often exhibits a reversible one-electron redox wave, suggesting the formation of a stable radical anion.

Oxidation

The oxidation of this compound involves the removal of an electron from its highest occupied molecular orbital (HOMO). This process typically requires higher potentials compared to the reduction and often results in an irreversible wave in the cyclic voltammogram. The resulting radical cation can be highly reactive and may undergo subsequent chemical reactions.

Quantitative Electrochemical Data

Quantitative data on the electrochemical properties of this compound and its derivatives are crucial for understanding their electronic structure and predicting their behavior in various applications. The following table summarizes key electrochemical parameters, with data for a 4-mercapto-1,8-naphthalic anhydride derivative in acetonitrile provided as a reference.[3]

| Compound | Solvent | Supporting Electrolyte | Reduction Peak Potential (Epc) vs. Ag/AgCl | Oxidation Peak Potential (Epa) vs. Ag/AgCl |

| 4-mercapto-1,8-naphthalic anhydride complex | Acetonitrile | 0.1 M Bu4NPF6 | approx. -1.2 V (irreversible) | approx. +1.0 V (irreversible) |

Note: The potentials are approximate values estimated from the provided cyclic voltammogram and may vary with experimental conditions.

Electrochemical Reaction Mechanisms

The electrochemical reduction and oxidation of this compound can be represented by the following general mechanisms.

Reduction Mechanism

The electrochemical reduction of this compound in an aprotic solvent is proposed to proceed via a one-electron transfer to form a radical anion. This process can be followed by a second electron transfer at a more negative potential, depending on the stability of the radical anion.

Caption: Proposed one-electron reduction of this compound.

Oxidation Mechanism

The electrochemical oxidation of this compound involves the removal of one electron to form a radical cation. This species is often unstable and may undergo subsequent chemical reactions, such as dimerization or reaction with the solvent.

References

Unveiling the Electronic Landscape of 1,8-Naphthalic Anhydride: A Computational Perspective

A Technical Guide for Researchers and Drug Development Professionals

1,8-Naphthalic anhydride (B1165640), a key aromatic dicarboxylic anhydride, serves as a fundamental building block in the synthesis of a wide array of functional dyes, fluorescent probes, and pharmacologically active agents. Its rigid, planar structure and unique electronic characteristics make it an attractive scaffold for the design of molecules with tailored photophysical and biological properties. This technical guide delves into the computational exploration of the electronic properties of 1,8-naphthalic anhydride, offering insights into its behavior at the molecular level and providing a foundation for the rational design of novel derivatives.

Theoretical Foundation: Understanding the Electronic Structure

Computational chemistry provides a powerful lens through which to examine the electronic structure and properties of molecules like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and effective methods employed for these investigations. DFT is used to determine the ground-state electronic properties, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, stability, and electronic absorption characteristics.[1][2]

TD-DFT, on the other hand, is utilized to probe the electronically excited states of the molecule. This allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and provides insights into the nature of electronic transitions, such as π-π* and n-π* transitions.[3][4] Understanding these transitions is crucial for predicting the absorption and emission spectra of this compound and its derivatives.

Computational Workflow: From Structure to Spectra

A typical computational investigation of the electronic properties of this compound follows a systematic workflow. The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation. This is followed by the calculation of its electronic ground state and frontier molecular orbitals. Finally, excited state calculations are performed to simulate its electronic absorption spectrum.

Key Electronic Properties: A Quantitative Summary

Computational studies have yielded valuable quantitative data on the electronic properties of this compound. The following tables summarize key parameters obtained from DFT and TD-DFT calculations.

Table 1: Ground State Electronic Properties of this compound

| Parameter | Value | Computational Method | Reference |

| HOMO Energy | -8.12 eV | B3LYP/6-311G(d,p) | [5] |

| LUMO Energy | -3.42 eV | B3LYP/6-311G(d,p) | [5] |

| HOMO-LUMO Gap | 4.70 eV | B3LYP/6-311G(d,p) | [5] |

Table 2: Calculated Electronic Transitions of this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Nature of Transition | Computational Method | Reference |

| S0 → S1 | 3.99 | 311 | 0.000 | n → π | Not Specified | [3][4] |

| S0 → S2 | 4.25 | 292 | 0.253 | π → π | Not Specified | [3][4] |

| S0 → S3 | 4.54 | 273 | 0.000 | n → π* | Not Specified | [3][4] |

Note: The specific functionals and basis sets used can influence the calculated values. The data presented here is representative of typical computational results.

The Interplay of Excited States

A crucial aspect of the electronic behavior of this compound is the delicate interplay between its low-lying singlet excited states.[3][4] Spectroscopic and computational studies have revealed the presence of both "bright" ππ* states, which have high oscillator strengths and are readily accessible through light absorption, and "dark" nπ* states with very low oscillator strengths.[3][4] The relative energies of these states can significantly impact the photophysical properties, such as fluorescence and intersystem crossing.

Interactions and couplings between these singlet states, as well as with triplet states, govern the deactivation pathways of the excited molecule.[3][4] For instance, spin-orbit coupling between singlet and triplet states can facilitate intersystem crossing, a process that populates the triplet manifold and can lead to phosphorescence or photochemical reactions.

Experimental Protocols: A Glimpse into the Lab

The computational findings are often validated and complemented by experimental techniques. A common experimental protocol for studying the electronic properties of this compound and its derivatives involves:

-

Synthesis: Derivatives of this compound are typically synthesized by reacting the anhydride with a primary amine.[6][7] The reaction conditions, such as solvent and temperature, are optimized to achieve high yields.

-

Purification: The synthesized compounds are purified using techniques like recrystallization or column chromatography to ensure high purity for spectroscopic analysis.

-

Spectroscopic Characterization:

-

UV-Vis Absorption Spectroscopy: This technique is used to measure the wavelengths of light absorbed by the molecule, providing experimental data on the electronic transitions.[8][9]

-

Fluorescence Spectroscopy: This method measures the emission of light from the excited state, providing information about the fluorescence quantum yield and Stokes shift.[10]

-

-

Electrochemical Measurements: Techniques like cyclic voltammetry can be used to experimentally determine the HOMO and LUMO energy levels.

Conclusion and Future Directions

Computational studies provide invaluable insights into the electronic properties of this compound, guiding the design of new materials with tailored functionalities. The ability to predict properties such as absorption spectra and frontier orbital energies allows for a more rational and efficient approach to the development of novel dyes, sensors, and therapeutic agents. Future research will likely focus on more complex derivatives and their interactions with biological targets, further bridging the gap between theoretical predictions and practical applications in drug development and materials science. The continued development of computational methods and increasing computing power will undoubtedly lead to even more accurate and predictive models of the electronic behavior of this versatile molecular scaffold.

References

- 1. m.youtube.com [m.youtube.com]

- 2. learn.schrodinger.com [learn.schrodinger.com]

- 3. researchgate.net [researchgate.net]

- 4. Vibrationally-resolved spectroscopic studies of electronically excited states of this compound and 1,8-naphthalimide: a delicate interplay between one ππ* and two nπ* states - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

A Beginner's Guide to 1,8-Naphthalic Anhydride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Naphthalic anhydride (B1165640), a pale yellow to beige crystalline powder, is a versatile and fundamental building block in the world of organic synthesis.[1] Its rigid, planar naphthalene (B1677914) core coupled with a reactive anhydride functional group makes it an ideal starting material for a diverse array of chemical transformations.[2] This guide provides an in-depth look at the properties, synthesis, and key reactions of 1,8-naphthalic anhydride, tailored for those new to its use in synthetic organic chemistry. Its derivatives are of significant interest in medicinal chemistry, materials science, and the dye industry.[2][3]

Core Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for successful synthesis. The key properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₂H₆O₃ | [4] |

| Molecular Weight | 198.17 g/mol | [1] |

| Appearance | Pale yellow to beige crystalline powder | [1] |

| Melting Point | 269-271 °C | [1] |

| Solubility | Insoluble in water; Soluble in benzene, chloroform, and hot ethanol (B145695). | [1] |

| Density | ~1.45 g/cm³ at 20°C | [1] |

Synthesis of this compound

The most common and industrially significant method for the preparation of this compound is the oxidation of acenaphthene (B1664957).[4] Acenaphthene, a readily available polycyclic aromatic hydrocarbon, can be selectively oxidized to yield the desired anhydride.

Experimental Protocol: Oxidation of Acenaphthene

This protocol details the synthesis of this compound from acenaphthene using sodium dichromate as the oxidizing agent.

Materials:

-

Acenaphthylene (B141429) (Compound 1)

-

Glacial acetic acid

-

Sodium dichromate

-

Ice water

Procedure:

-

In a reaction flask, dissolve acenaphthylene (15 g, 0.1 mol) in 500 mL of glacial acetic acid.[5][6]

-

To this solution, add 55 g (0.2 mol) of sodium dichromate.[5][6]

-

Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC).[5][6]

-

Once the reaction is complete, pour the hot reaction mixture into 2,000 mL of ice water. This will cause the product to precipitate out of solution.[5][6]

-

Filter the solid precipitate and dry the filter cake to obtain this compound.[5][6]

-

The typical yield for this reaction is approximately 80% (16 g).[5][6]

Safety Precautions:

-

Sodium dichromate is a strong oxidizing agent and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Glacial acetic acid is corrosive. Work in a well-ventilated fume hood.

The following diagram illustrates the workflow for the synthesis of this compound.

Key Reactions of this compound

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack. This reactivity is the foundation for its widespread use in the synthesis of a variety of derivatives.

Formation of Naphthalimides (Aminolysis)

The reaction of this compound with primary amines is a cornerstone of its chemistry, leading to the formation of N-substituted naphthalimides.[7] These compounds are of significant interest due to their fluorescent properties and biological activities.[7]

This protocol provides a general procedure for the synthesis of N-substituted naphthalimides.

Materials:

-

This compound or a substituted derivative (e.g., 4-bromo-1,8-naphthalic anhydride)

-

A primary amine (e.g., n-butylamine)

-

Ethanol or acetic acid

-

Ice water

Procedure:

-

In a round-bottom flask, suspend 4-bromo-1,8-naphthalic anhydride (58 mmol, 16.1 g) in ethanol (250 mL).[3]